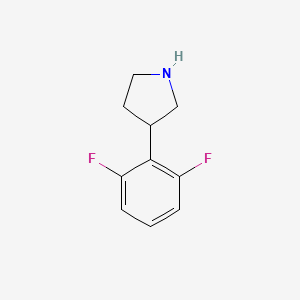

3-(2,6-Difluorophenyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,6-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDIZGHAHRQSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,6 Difluorophenyl Pyrrolidine and Its Analogs

Convergent and Divergent Synthetic Approaches

The synthesis of 3-arylpyrrolidines, including 3-(2,6-difluorophenyl)pyrrolidine, can be approached through both convergent and divergent strategies.

Convergent synthesis involves the separate synthesis of the key structural fragments—the pyrrolidine (B122466) ring and the aryl group—which are then coupled together in a later step. A prime example is the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netchemrxiv.org This method allows for the direct coupling of a pre-formed pyrroline (B1223166) with an aryl halide or its equivalent, offering a straightforward route to the target molecule. Another convergent approach involves the Suzuki-Miyaura cross-coupling reaction to create the aryl-pyrrolidine bond. nih.govnih.gov

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated to produce a variety of analogs. For instance, a pre-formed 3-arylpyrrolidine core can be functionalized at the nitrogen atom to generate a library of N-substituted analogs. chemrxiv.org This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies on the efficient preparation of its key precursors: the 2,6-difluorophenyl building block and a suitable pyrrolidine ring precursor.

Synthesis of 2,6-Difluorophenyl Building Blocks

The 2,6-difluorophenyl moiety is typically introduced using a corresponding organometallic reagent or an aryl halide. Common starting materials include 1,3-difluorobenzene, which can be further functionalized to create suitable building blocks for coupling reactions. For instance, 2,6-difluorobromobenzene or 2,6-difluoroiodobenzene (B82484) are frequently used in palladium-catalyzed cross-coupling reactions. researchgate.netchemrxiv.org The synthesis of more complex 2,6-difluorophenyl derivatives, such as 3-substituted-2,6-difluoropyridines, has also been reported, highlighting the versatility of synthetic methods available for preparing these key fragments. researchgate.net

Synthesis of Pyrrolidine Ring Precursors

A variety of methods exist for the synthesis of the pyrrolidine ring, which can be broadly categorized into the modification of existing cyclic precursors or the construction of the ring from acyclic starting materials. mdpi.comnih.gov

From Cyclic Precursors: Proline and 4-hydroxyproline (B1632879) are common and readily available chiral starting materials for the synthesis of substituted pyrrolidines. mdpi.comnih.gov These can be chemically modified to introduce the desired substitution pattern. For example, the reduction of proline can yield (S)-prolinol, a versatile intermediate for further elaboration. mdpi.comnih.gov

From Acyclic Precursors: The construction of the pyrrolidine ring from linear molecules offers a high degree of flexibility. Common strategies include:

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. sci-hub.seenamine.netmdpi.com

Ring-Closing Metathesis (RCM): This method utilizes a ruthenium catalyst to form the cyclic structure from a diene precursor. organic-chemistry.org

Intramolecular Amination: The cyclization of an amino group onto an alkene or alkyne within the same molecule can effectively form the pyrrolidine ring. organic-chemistry.org

Ring Contraction of Pyridines: A photo-promoted ring contraction of pyridines with silylborane has been developed as a novel method to access pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound and its analogs. Both intramolecular and intermolecular cyclization strategies are employed.

Intramolecular Cyclization Pathways

Intramolecular cyclization involves the formation of the ring from a single linear precursor that contains all the necessary atoms. This is a widely used and efficient strategy.

Intramolecular Hydroamination: A copper-catalyzed intramolecular hydroamination of unsaturated amines provides a practical route to α-arylpyrrolidines. nih.govnih.gov This method is often preceded by a Suzuki-Miyaura coupling to introduce the aryl group. nih.govnih.gov

Intramolecular Heck Reaction: The palladium-catalyzed intramolecular arylation of an alkene within an amino-tethered molecule can lead to the formation of the pyrrolidine ring with the aryl group already in place.

Radical Cyclization: Carboxamide radical cyclization onto an alkene is another method to form pyrrolidones, which can then be reduced to pyrrolidines. dntb.gov.ua

Aza-Cope-Mannich Cyclization: An efficient alkene aza-Cope-Mannich cyclization can produce 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org

A summary of representative intramolecular cyclization methods is presented in the table below.

| Cyclization Method | Catalyst/Reagent | Precursor Type | Product | Reference |

| Intramolecular Hydroamination | Copper catalyst | Unsaturated amine | α-Arylpyrrolidine | nih.govnih.gov |

| Intramolecular Heck Reaction | Palladium catalyst | Amino-tethered alkene | Aryl-substituted pyrrolidine | N/A |

| Radical Cyclization | Radical initiator | Unsaturated carboxamide | Pyrrolidone | dntb.gov.ua |

| Aza-Cope-Mannich Cyclization | Iron(III) salts | 2-hydroxy homoallyl tosylamine | 3-Alkyl-1-tosyl pyrrolidine | organic-chemistry.org |

Intermolecular Cyclization Reactions

Intermolecular cyclization involves the reaction of two or more separate molecules to form the pyrrolidine ring.

[3+2] Dipolar Cycloaddition: This is a classic and highly versatile method where an azomethine ylide reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. sci-hub.seenamine.netmdpi.com This reaction can be catalyzed by various metal salts, such as copper(I), to achieve high diastereoselectivity. sci-hub.se

Palladium-Catalyzed Hydroarylation: This reaction directly couples a pyrroline with an aryl halide or its equivalent, representing an intermolecular approach to 3-arylpyrrolidines. researchgate.netchemrxiv.org This method is operationally simple and has a broad substrate scope. chemrxiv.org

Three-Component Cyclizations: Asymmetric three-component cyclizations using bifunctional phosphonium (B103445) salt catalysis have been developed to synthesize spiro-pyrrolidines.

A summary of representative intermolecular cyclization methods is presented in the table below.

| Cyclization Method | Catalyst/Reagent | Reactants | Product | Reference |

| [3+2] Dipolar Cycloaddition | Trifluoroacetic acid, Copper(I) salts | Azomethine ylide, Alkene | Substituted pyrrolidine | sci-hub.se |

| Palladium-Catalyzed Hydroarylation | Palladium catalyst | Pyrroline, Aryl halide | 3-Arylpyrrolidine | researchgate.netchemrxiv.org |

| Three-Component Cyclization | Bifunctional phosphonium salt | Various components | Spiro-pyrrolidine | N/A |

Catalytic Methods in this compound Synthesis

Catalytic approaches offer efficient and selective routes to 3-arylpyrrolidines, often providing milder reaction conditions and improved yields compared to stoichiometric methods. These methods can be broadly categorized into transition metal-catalyzed reactions and organocatalytic approaches.

Transition metal catalysis, particularly with palladium, has proven to be a versatile tool for the formation of carbon-carbon bonds in the synthesis of 3-arylpyrrolidines. sci-hub.se

One prominent method is the Heck arylation , which involves the palladium-catalyzed reaction of an aryl halide or triflate with an alkene. sci-hub.se For the synthesis of 3-arylpyrrolidines, a common substrate is a protected 2,5-dihydropyrrole. sci-hub.se However, a challenge with this approach is the potential for double-bond isomerization in the dihydropyrrole substrate. To address this, additives like silver carbonate or thallium acetate (B1210297) can be employed to suppress isomerization and favor the desired C-3 arylation. sci-hub.se In cases where aryl triflates are used, the addition of lithium chloride is often necessary to facilitate the Heck reaction. sci-hub.se

Another significant palladium-catalyzed method involves the reaction of γ-(N-arylamino)alkenes with aryl bromides. sci-hub.se This stereoselective methodology allows for the synthesis of 3-arylpyrrolidines, although it can sometimes lead to the formation of regioisomeric products. sci-hub.se

Beyond palladium, other transition metals like rhodium and zinc have been utilized in the synthesis of pyrrolidine and its derivatives. organic-chemistry.orgnih.govnih.gov For instance, rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, using chiral ferrocene-derived ligands, has achieved excellent enantioselectivities. nih.gov Zinc iodide has also been shown to be an effective and economical catalyst for the synthesis of substituted pyrroles from dienyl azides. organic-chemistry.orgnih.gov

Photocatalytic methods, often employing a dual system with a transition metal catalyst, represent a milder alternative for C-N coupling reactions to form N-aryl pyrrolidines. helsinki.fi These reactions can be activated by light, and different classes of photocatalysts, including metal complexes and organic dyes, have been successfully used. helsinki.fi

A variety of transition metal-catalyzed reactions for the synthesis of pyrrolidine derivatives are summarized in the table below.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Key Features |

| Heck Arylation | Pd catalyst, Ag₂CO₃/TlOAc (for halides), LiCl (for triflates) | 1-(methoxycarbonyl)-2,5-dihydropyrrole, Aryl halides/triflates | 3-Arylpyrrolidines | Suppression of double-bond isomerization is crucial. sci-hub.se |

| Aminoarylation | Pd₂(dba)₃, 1,4-bis(diphenylphosphanyl)butane, NaOtBu | N-phenyl-4-pentenylamine, Aryl bromides | N-Aryl-2-(arylmethyl)pyrrolidines | Can produce regioisomers. sci-hub.se |

| Asymmetric Hydrogenation | Rhodium complexes with chiral ferrocenyl ligands | Dehydroamino acid esters, α-aryl enamides | Chiral amino acid precursors | High enantioselectivity. nih.gov |

| Azide Cyclization | ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-Disubstituted and 2,4,5-trisubstituted pyrroles | Mild, room temperature reaction. organic-chemistry.orgnih.gov |

| Photocatalytic N-Arylation | Metal catalysts, organic dyes, or heterogeneous semiconductors with a dual transition metal catalyst | 3-Substituted pyrrolidines, Aryl halides | N-Aryl-3-substituted pyrrolidines | Milder alternative to traditional C-N coupling. helsinki.fi |

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. mdpi.comdntb.gov.ua For the synthesis of highly functionalized pyrrolidines, organocatalytic conjugate additions are particularly relevant. nih.gov

A key approach involves the organocatalytic conjugate addition of aldehydes to nitro-olefins, which can generate highly functionalized nitroaldehydes with high stereoselectivity. nih.gov These intermediates can then be further transformed into polysubstituted pyrrolidines. nih.gov For example, a subsequent chemoselective reduction of the nitro group followed by intramolecular reductive amination can yield 3,4-disubstituted pyrrolidines in a single step. nih.gov

Another organocatalytic strategy is the multi-component [C+NC+CC] coupling process between aldehydes, dialkyl 2-aminomalonates, and α,β-unsaturated aldehydes. soton.ac.uk This reaction provides access to highly functionalized pyrrolidine derivatives in good yields and with high diastereo- and enantioselectivity. soton.ac.uk

The table below highlights key organocatalytic methods for pyrrolidine synthesis.

| Reaction Type | Organocatalyst | Reactants | Product Type | Key Features |

| Conjugate Addition | Commercially available catalysts (e.g., proline derivatives) | Aldehydes, β-nitroacrolein dimethyl acetal | Highly functionalized nitroaldehydes | High yields and stereoselectivities. nih.gov |

| Multi-component Coupling | Proline-based catalysts | Aldehydes, Dialkyl 2-aminomalonates, α,β-Unsaturated aldehydes | Highly functionalized pyrrolidines | High chemo- and enantioselectivity. soton.ac.uk |

Protection and Deprotection Strategies in Synthetic Routes

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is crucial to mask reactive functional groups and ensure the desired chemical transformations occur selectively. jocpr.com

Commonly used protecting groups for the nitrogen atom in pyrrolidine synthesis include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonamides. sci-hub.semdpi.com The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. jocpr.com

For instance, the Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid). numberanalytics.comnih.gov In a one-pot lithiation/alkylation reaction of a pyrrole (B145914) derivative, the Boc group was cleaved in situ, demonstrating the efficiency of this strategy. nih.gov

The Cbz group, another common amine protecting group, is typically removed by hydrogenolysis. mdpi.com Sulfonamides are also effective protecting groups in pyrrolidine synthesis. sci-hub.se

Orthogonal protecting group strategies are particularly valuable, allowing for the selective removal of one group in the presence of others. jocpr.comnumberanalytics.com This is essential when multiple protection-deprotection steps are required in a synthetic sequence. For example, the allyloxycarbonyl (Alloc) group can be removed under mild conditions using a palladium catalyst, which would not affect a Boc group present in the same molecule. numberanalytics.comorganic-chemistry.org

The selection of an appropriate deprotection strategy is as critical as the choice of the protecting group itself. numberanalytics.com Conditions must be carefully chosen to avoid unwanted side reactions or degradation of sensitive functional groups. numberanalytics.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of developing efficient and high-yielding synthetic routes for this compound and its analogs. This involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time. numberanalytics.com

In transition metal-catalyzed reactions, the choice of ligand can significantly impact the yield and selectivity. For example, in palladium-catalyzed Heck reactions for 3-arylpyrrolidine synthesis, the addition of specific additives like silver carbonate or lithium chloride was found to be essential for achieving good yields and suppressing side reactions. sci-hub.se

For photocatalytic N-arylation reactions, optimization of various parameters for each specific product can lead to significant improvements in lower-yielding reactions. helsinki.fi This includes fine-tuning the photocatalyst, light source, and solvent system.

In organocatalytic reactions, the structure of the catalyst itself can be optimized. Studies have shown that even small changes to the organocatalyst can have a significant effect on the stereoselectivity of the reaction. mdpi.com The reaction medium also plays a crucial role; for instance, in some aldol (B89426) reactions, the addition of a small amount of water was found to improve both the reaction rate and enantioselectivity. nih.gov

The following table provides examples of optimized reaction conditions from the literature.

| Reaction | Parameter Optimized | Optimal Conditions | Outcome |

| Heck Arylation of 2,5-dihydropyrrole | Additive | Addition of silver carbonate or thallium acetate | Suppressed isomerization and improved yield of C-3 arylated product. sci-hub.se |

| Photocatalytic N-Arylation | Multiple parameters | Individually optimized for each product | Significant improvement in lower product yields. helsinki.fi |

| Organocatalytic Aldol Reaction | Solvent/Additive | Addition of 5 mol% water | Improved reaction rate and enantioselectivity. nih.gov |

| One-pot Lithiation/Alkylation/Deprotection | Reaction sequence | In situ cleavage of Boc group | Efficient access to substituted pyrrole derivatives. nih.gov |

Chemical Reactivity and Derivatization of the 3 2,6 Difluorophenyl Pyrrolidine Scaffold

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a primary site for functionalization due to its nucleophilicity. This allows for the straightforward introduction of a wide variety of substituents through alkylation, acylation, and related reactions.

N-alkylation of the pyrrolidine nitrogen can be achieved through several standard methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common and efficient approach. rsc.org Alternatively, direct alkylation with alkyl halides can be performed, often in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. rsc.org

N-acylation readily occurs by treating the pyrrolidine with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger. This reaction is generally high-yielding and provides stable amide products.

| Reaction Type | Reagents and Conditions | Product Type | General Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane (DCM) | N-Alkyl pyrrolidine | rsc.org |

| Direct Alkylation | Alkyl Halide (R-X), K₂CO₃ or Et₃N, Acetonitrile (B52724) (MeCN) | N-Alkyl pyrrolidine | rsc.org |

| N-Acylation | Acid Chloride (RCOCl), Et₃N, DCM | N-Acyl pyrrolidine | google.com |

The formation of amides via coupling with carboxylic acids is a cornerstone of derivatization. This transformation is typically mediated by peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency. nih.gov

Similarly, the synthesis of N-sulfonamides is accomplished by reacting the pyrrolidine nitrogen with a sulfonyl chloride (e.g., arylsulfonyl chloride) in the presence of a base. This reaction provides access to a class of compounds with significant biological relevance. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Product Type | General Reference |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid (R-COOH), EDCI, HOBt, DMF | N-Amide derivative | nih.gov |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl), Pyridine or Et₃N, DCM | N-Sulfonamide derivative | nih.gov |

Modifications of the Difluorophenyl Moiety

The 2,6-difluorophenyl group presents a unique electronic landscape. The two fluorine atoms are powerful electron-withdrawing groups, which significantly influences the ring's reactivity.

The fluorine atoms are strongly deactivating and act as ortho, para-directors. libretexts.orguci.edu However, because of their placement at the 2- and 6-positions, they direct incoming electrophiles to the 3-, 4-, and 5-positions. Concurrently, the pyrrolidine ring is an activating, ortho, para-directing group, assuming the nitrogen is not protonated under acidic reaction conditions. cognitoedu.orgsavemyexams.com The combined influence of these substituents makes predicting the outcome of electrophilic aromatic substitution (EAS) complex.

The powerful deactivating inductive effect of the two fluorine atoms generally renders the aromatic ring resistant to EAS, often requiring harsh reaction conditions. organicchemistrytutor.comyoutube.compressbooks.pubpharmdguru.com When substitution does occur, it is most likely to be directed to the C4' position (para to the pyrrolidine) or the C3' and C5' positions (meta to the fluorines). For example, nitration would typically require strong acids like a mixture of concentrated nitric and sulfuric acid. youtube.commasterorganicchemistry.com

A more versatile strategy for functionalizing the difluorophenyl ring is through metalation followed by reaction with an electrophile, or through transition metal-catalyzed cross-coupling reactions. wikipedia.org

Directed ortho-metalation, where a functional group directs deprotonation to an adjacent position, is a powerful tool. baranlab.org However, in this scaffold, the directing ability of the pyrrolidine nitrogen might be hindered by the electronic effects of the fluorine atoms. A more common approach involves using a halogenated precursor, such as 3-(4-bromo-2,6-difluorophenyl)pyrrolidine, which can then participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.govmdpi.comyoutube.comrsc.orgnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | General Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl (C-C) | mdpi.com |

| Stille Coupling | Organostannane | Pd(PPh₃)₄, LiCl | Aryl-Alkyl/Aryl (C-C) | youtube.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Aryl-Nitrogen (C-N) | rsc.org |

Reactions at the Pyrrolidine Ring Carbons (Excluding Aromatic Ring)

While the nitrogen and the aromatic ring are the most common sites for derivatization, reactions can also be performed on the carbon skeleton of the pyrrolidine ring itself. These C-H functionalization reactions provide access to more complex and substituted heterocyclic structures. rsc.orgresearchgate.net

One of the most well-documented reactions is the oxidation of the α-carbon (C2 or C5) to form a lactam (a cyclic amide). researchgate.net This can be achieved using various oxidizing agents. For instance, N-acyl pyrrolidines can be oxidized with systems like iron(II)-hydrogen peroxide. researchgate.net Other methods involve the generation of an N-acyliminium ion intermediate, which can then be trapped by nucleophiles, leading to functionalization at the α-position. nih.gov

Recent advances in catalysis have enabled the direct C-H functionalization at other positions, such as the C3 and C4 carbons, though these methods are often substrate-specific and can be challenging to control. nih.govrsc.orgacs.org For example, some palladium-catalyzed processes can achieve arylation at the C4 position of N-heterocycles. acs.org Biotransformation studies have also shown that enzymatic oxidation can occur at the δ-position (C5), leading to ring-opening. nih.gov Furthermore, synthetic strategies involving ring contraction or rearrangement can yield functionalized pyrrolidines. nih.govosaka-u.ac.jp

Hydroxylations and Oxidations

The pyrrolidine ring within the 3-(2,6-difluorophenyl)pyrrolidine structure is susceptible to oxidation at several positions, primarily at the carbon atoms adjacent to the nitrogen (α-carbons). These reactions can lead to the introduction of hydroxyl groups or the formation of lactams (pyrrolidinones), which are valuable intermediates for further functionalization.

One of the most common oxidative transformations of pyrrolidines is the conversion to the corresponding γ-lactam. A selective electrochemical aminoxyl-mediated Shono-type oxidation has been demonstrated as an effective method for this conversion under mild conditions. organic-chemistry.org This approach is noted for its high functional group compatibility and scalability, making it a practical alternative to traditional metal-based oxidation methods. organic-chemistry.org The reaction typically occurs at the C5 position, which is alpha to the nitrogen atom and not sterically hindered by the bulky 3-aryl substituent.

Biocatalytic hydroxylation presents another sophisticated method for introducing hydroxyl groups with high regioselectivity and stereoselectivity. While specific studies on this compound are not widely reported, research on similar structures like N-benzyl pyrrolidine has shown that engineered cytochrome P450 enzymes can selectively hydroxylate the unactivated C-3 position. This highlights the potential for enzymatic methods to functionalize the pyrrolidine ring in a controlled manner.

Furthermore, metabolic studies of complex molecules containing a pyrrolidine ring, such as Daclatasvir, have shown that oxidation can occur at the δ-position (C5) of the pyrrolidine moiety. nih.gov This process, primarily mediated by cytochrome P450 enzymes, leads to a ring-opening event, forming an aminoaldehyde intermediate. nih.gov This intermediate can then undergo further intramolecular reactions, demonstrating a complex oxidative degradation pathway that could be relevant for understanding the metabolic fate of this compound derivatives. nih.gov In some contexts, the oxidation of the pyrrolidine ring can also lead to the formation of a corresponding lactam, which can subsequently detach and open to form a carboxylic acid. wikipedia.org

The following table summarizes general methods for the oxidation and hydroxylation of the pyrrolidine scaffold:

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |

| Electrochemical Oxidation | Aminoxyl mediator (e.g., ketoABNO), cost-effective cathode (e.g., stainless steel) | Pyrrolidinone (γ-lactam) | High selectivity and functional group compatibility; proceeds under mild conditions. | organic-chemistry.org |

| Hypervalent Iodine Oxidation | Iodosylarenes (e.g., (PhIO)n) with TMSN3 | α-azido pyrrolidine | Direct chemical oxidation of N-protected pyrrolidines. | nih.gov |

| Biocatalytic Hydroxylation | Engineered Cytochrome P450 enzymes | Hydroxylated pyrrolidine | High regio- and stereoselectivity at unactivated C-H bonds. | |

| Metabolic Oxidation | Cytochrome P450 enzymes (in vivo/in vitro) | Ring-opened aminoaldehyde, lactams | δ-oxidation of the pyrrolidine ring leading to complex rearrangements. | nih.govwikipedia.org |

Halogenation Reactions

Halogenation of the this compound scaffold introduces halogen atoms that can serve as versatile handles for cross-coupling reactions or can directly modulate the pharmacological properties of the molecule. The reactivity of the pyrrolidine ring towards halogenation depends significantly on the reaction conditions and the nature of the protecting group on the nitrogen atom.

For N-protected pyrrolidines, reactions with hypervalent iodine(III) reagents in combination with a bromine source like trimethylsilyl (B98337) bromide (TMSBr) can lead to complex functionalization. nih.gov Studies have shown that this reagent combination can furnish α-hydroxy-β,β-dibromo functionalized N-protected pyrrolidines. nih.gov It is proposed that molecular bromine is generated in situ, which then participates in the reaction. nih.gov The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN can also promote these transformations. nih.gov

Computational studies on the thermodynamics of halogenation of pyrrolidinium-based cations have provided insights into the regioselectivity of these reactions. acs.org These studies suggest that the halogenation of carbon atoms on the pyrrolidine ring is generally more favorable than halogenation of N-grafted hydrocarbon chains. acs.org This implies that direct halogenation of the C-H bonds on the pyrrolidine ring of this compound is a thermodynamically plausible transformation. acs.org

The general mechanism for the halogenation of alkanes, which can be extended to the saturated carbons of the pyrrolidine ring, often proceeds via a free-radical chain mechanism. libretexts.org This process involves initiation (e.g., with UV light), propagation, and termination steps. libretexts.org The regioselectivity of such reactions is dictated by the stability of the resulting carbon radical.

The table below outlines general methods applicable to the halogenation of the pyrrolidine scaffold:

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |

| Oxidative Bromination | Hypervalent iodine(III) reagents (e.g., (PhIO)n) with TMSBr | α-hydroxy-β,β-dibromo pyrrolidine | In situ generation of bromine leads to complex functionalization. | nih.gov |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (radical initiator) | Brominated pyrrolidine derivatives | Molecular bromine promotes the transformation. | nih.gov |

| Direct Halogenation | Halogen molecules (F₂, Cl₂, Br₂) | Halogenated pyrrolidinium (B1226570) cations | Thermodynamics favor halogenation on the pyrrolidine ring carbons over N-alkyl chains. | acs.org |

Exploration of Reaction Mechanisms in Derivatization

Understanding the reaction mechanisms involved in the derivatization of the this compound scaffold is essential for controlling reaction outcomes and designing rational synthetic routes.

The mechanism of the selective electrochemical aminoxyl-mediated Shono-type oxidation is distinct from the classical Shono oxidation. organic-chemistry.org Mechanistic studies have revealed the involvement of unexpected hemiaminal and aminoxyl intermediates. organic-chemistry.org The use of a mediator like ketoABNO is crucial as it lowers the oxidation potential required for the reaction to proceed efficiently. organic-chemistry.org

In oxidative pathways mediated by hypervalent iodine reagents, the formation of an N-acyliminium ion is a key mechanistic feature. nih.gov For instance, in the reaction of N-protected pyrrolidines with reagents like (PhIO)n and TMSN3, direct α-azidonation occurs, which proceeds through the formation of a reactive N-acyliminium intermediate. nih.gov Similarly, in oxidative brominations, the initial formation of an α-bromo-carbamate is followed by its ionization to an N-acyliminium ion. nih.gov This electrophilic intermediate can then react with nucleophiles or, in the case of bromination, undergo elimination to form an enamide, which is subsequently dibrominated. nih.gov

The metabolic oxidation of the pyrrolidine ring, as observed in daclatasvir, involves a δ-oxidation pathway. nih.gov This is initiated by cytochrome P450 enzymes and results in the formation of a ring-opened aminoaldehyde intermediate. This aldehyde can then undergo a subsequent intramolecular reaction, for example, with a nearby nitrogen atom of another part of the molecule, leading to a rearranged product. nih.gov

The mechanism of free-radical halogenation of the pyrrolidine ring follows the classical three-step pattern of initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light or heat to form two halogen radicals.

Propagation: A halogen radical then abstracts a hydrogen atom from a carbon on the pyrrolidine ring, forming a pyrrolidinyl radical and a molecule of hydrogen halide. This carbon-centered radical then reacts with another halogen molecule to yield the halogenated pyrrolidine product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine in various combinations.

The regioselectivity of this process is governed by the stability of the intermediate pyrrolidinyl radical, with tertiary radicals being more stable than secondary, which are more stable than primary radicals.

Spectroscopic and Chromatographic Characterization Methods for 3 2,6 Difluorophenyl Pyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(2,6-Difluorophenyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a typical 3-aryl-pyrrolidine, the protons of the pyrrolidine (B122466) ring exhibit characteristic chemical shifts and coupling patterns. The methine proton at the C3 position, being adjacent to the aromatic ring, would be expected to appear as a multiplet in the range of 3.0-4.0 ppm. The protons on the C2, C4, and C5 positions of the pyrrolidine ring would likely resonate as complex multiplets in the region of 1.5-4.0 ppm. rsc.org The aromatic protons of the 2,6-difluorophenyl group would appear in the downfield region, typically between 6.5 and 7.5 ppm, showing characteristic coupling patterns due to both proton-proton and proton-fluorine interactions. The N-H proton of the pyrrolidine ring would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrrolidine ring would be expected to resonate in the range of 20-65 ppm. The C3 carbon, directly attached to the phenyl ring, would be shifted further downfield compared to the other pyrrolidine carbons. The carbons of the 2,6-difluorophenyl ring would appear in the aromatic region (110-165 ppm), with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature in the NMR of fluorinated compounds. rsc.orgrsc.org

For instance, in related N-arylpyrrolidine structures, the pyrrolidine carbons have been observed at approximately 23 ppm, 36 ppm, 49 ppm, and 62 ppm. rsc.org The chemical shifts for the 2,6-difluorophenyl group in other molecular contexts provide insight into the expected resonances, with the carbon bearing the C-F bond showing significant splitting.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine CH (C3) | 3.0 - 4.0 (m) | 40 - 50 |

| Pyrrolidine CH₂ (C2, C4, C5) | 1.5 - 4.0 (m) | 20 - 65 |

| Pyrrolidine NH | Variable (br s) | - |

| Aromatic CH (Phenyl) | 6.5 - 7.5 (m) | 110 - 130 |

| Aromatic C-F (Phenyl) | - | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-C (Phenyl) | - | 115 - 125 (t) |

Note: These are estimated values based on data from related compounds. Actual experimental values may vary. m = multiplet, br s = broad singlet, d = doublet, t = triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular weight of this compound (C₁₀H₁₁F₂N) is 183.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for pyrrolidines involves the loss of a hydrogen atom to form a stable iminium ion. Cleavage of the C-N bonds in the pyrrolidine ring is also a typical fragmentation route. The presence of the 2,6-difluorophenyl group would lead to characteristic fragments as well. For example, the loss of the pyrrolidine ring could result in a fragment corresponding to the 2,6-difluorophenyl moiety.

For a related compound, 3-(2,6-difluorophenyl)-3-methylpyrrolidine, predicted mass spectrometry data shows adducts such as [M+H]⁺ at m/z 198.10889 and [M+Na]⁺ at m/z 220.09083. While not the exact compound, this provides an indication of the types of ions that might be observed in electrospray ionization (ESI) or other soft ionization techniques.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 183 | [M]⁺ (Molecular ion) |

| 182 | [M-H]⁺ |

| 113 | [C₆H₃F₂]⁺ (Difluorophenyl fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic and aromatic portions, C-N bond, and the C-F bonds.

The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the pyrrolidine ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretching vibrations of the difluorophenyl group would appear above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The C-N stretching vibration would likely be found in the range of 1020-1250 cm⁻¹. A key feature would be the strong absorption bands corresponding to the C-F stretching vibrations, which are typically found in the fingerprint region between 1000 and 1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

| C-F Stretch | 1000 - 1400 (strong) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis in various matrices. Due to the presence of the phenyl group, this compound has a UV chromophore, making UV detection a suitable method.

A reversed-phase HPLC method would be the most common approach. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would depend on the specific conditions, such as the column dimensions, mobile phase composition, flow rate, and temperature.

For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of known concentrations. The peak area of the analyte is then used to determine its concentration in an unknown sample. Method validation would be essential to ensure accuracy, precision, linearity, and sensitivity. For pyrrolidine-based compounds that lack a strong chromophore, pre-column derivatization can be employed to introduce a UV-active or fluorescent tag, enhancing detection sensitivity. google.com

Table 4: Typical HPLC Parameters for the Analysis of Phenyl-Substituted Pyrrolidines

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be used for the analysis of volatile derivatives of this compound. The parent compound itself may have limited volatility, but derivatization can enhance its suitability for GC analysis.

A common derivatization strategy for secondary amines like pyrrolidine is acylation, for example, with acetic anhydride (B1165640) or trifluoroacetic anhydride. This process replaces the active hydrogen on the nitrogen with an acetyl or trifluoroacetyl group, respectively, increasing the volatility and improving the chromatographic peak shape. The resulting N-acetyl or N-trifluoroacetyl derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized compound.

For instance, the GC-MS analysis of N-acetylated pyrrolidine derivatives would show a molecular ion corresponding to the mass of the acetylated product. The fragmentation pattern would include characteristic losses of the acetyl group and fragmentation of the pyrrolidine and phenyl rings.

Table 5: GC-MS Analysis of a Derivatized this compound

| Parameter | Typical Condition |

| Derivatizing Agent | Acetic Anhydride or Trifluoroacetic Anhydride |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer (scanning or SIM mode) |

Computational and Theoretical Studies of this compound: A Methodological Overview

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical studies focused solely on this compound. Therefore, the following sections outline the established computational methodologies that would be employed to investigate this compound, rather than presenting existing research findings.

Applications of 3 2,6 Difluorophenyl Pyrrolidine As a Building Block in Complex Molecule Synthesis

Synthesis of Advanced Pharmaceutical Intermediates

The 3-(2,6-difluorophenyl)pyrrolidine scaffold is a key component in the synthesis of a variety of advanced pharmaceutical intermediates. The pyrrolidine (B122466) ring system is a versatile scaffold in drug discovery, and its derivatives are integral to many marketed drugs. lifechemicals.comnih.gov The presence of the 2,6-difluorophenyl group can significantly impact a molecule's properties, such as its lipophilicity and metabolic stability, which are critical considerations in drug design.

A notable application of related difluorophenylpyrrolidine structures is in the development of kinase inhibitors. For instance, (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Larotrectinib, a drug used for treating various cancers. google.comnih.gov While the substitution pattern differs, this highlights the importance of the difluorophenylpyrrolidine core in modern medicinal chemistry. The synthesis of such intermediates often involves multi-step sequences, including Grignard reactions and asymmetric reductions to establish the desired stereochemistry. google.com

The development of potent and selective inhibitors for various enzymes is an active area of research where this building block is relevant. For example, pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) and Factor Xa. lifechemicals.com The specific substitution on the phenyl ring, such as the difluoro pattern, can be crucial for achieving high potency and selectivity.

| Drug/Compound Class | Therapeutic Target/Application | Role of Difluorophenylpyrrolidine Moiety |

| Larotrectinib | TRK Fusion Cancers | Key chiral building block for the final drug structure. google.comnih.gov |

| DPP-IV Inhibitors | Type 2 Diabetes | Pyrrolidine core often interacts with the enzyme active site. lifechemicals.com |

| Factor Xa Inhibitors | Anticoagulation | Pyrrolidine scaffold contributes to the overall molecular framework. lifechemicals.com |

Incorporation into Natural Product Analogs

The structural motif of this compound can be incorporated into analogs of natural products to enhance their therapeutic properties. Natural products are a rich source of bioactive molecules, but they often have limitations such as poor metabolic stability or challenging synthesis. lifechemicals.com Introducing synthetic fragments like the difluorophenylpyrrolidine moiety can address these issues.

The fluorine atoms on the phenyl ring are particularly significant as they can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the drug. This strategy is widely used in medicinal chemistry to improve the pharmacokinetic profiles of lead compounds.

Furthermore, the rigid pyrrolidine ring and the defined stereochemistry of the 3-substituent can mimic the spatial arrangement of functionalities in a natural product, allowing the analog to retain or even improve its binding affinity for its biological target.

Use in Catalyst Development

Chiral pyrrolidine derivatives are fundamental in the field of asymmetric catalysis, serving as both organocatalysts and as ligands for metal-based catalysts. mdpi.com The this compound scaffold, with its defined stereochemistry and the electronic influence of the difluorophenyl group, is a promising candidate for the development of novel catalysts.

The pyrrolidine nitrogen can be readily functionalized to create a range of catalysts. The steric bulk and electron-withdrawing nature of the 2,6-difluorophenyl group can create a specific chiral environment around the catalytic center, influencing the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and cycloadditions.

Research in this area has shown that the substitution pattern on the pyrrolidine ring is critical for catalyst performance. For example, dipeptide organocatalysts incorporating proline, a related pyrrolidine derivative, have been synthesized and shown to be effective in aldol reactions. mdpi.com The development of catalysts based on this compound could lead to new and efficient methods for the enantioselective synthesis of complex molecules.

Mechanistic Investigations of Biological Interactions Involving 3 2,6 Difluorophenyl Pyrrolidine Derivatives

Binding Affinity Studies with Specific Biological Targets (In Vitro)

The affinity with which a ligand binds to its biological target is a cornerstone of its potential therapeutic efficacy. For derivatives of the 3-(2,6-difluorophenyl)pyrrolidine scaffold, binding affinities have been quantified for various targets, including G-protein coupled receptors (GPCRs) and enzymes. These studies typically involve radioligand binding assays to determine key parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

One area of investigation has been the kappa opioid receptor (KOR), a target for non-addictive analgesics. bohrium.com A novel series of pyrrolidinyl-hexahydro-pyranopiperazines was developed, where the pyrrolidine (B122466) moiety plays a crucial role in receptor engagement. Although these compounds featured a dichlorophenyl group rather than a difluorophenyl group, the studies provide valuable insights into the binding of phenyl-pyrrolidine structures. For instance, a racemic compound from this series demonstrated a KOR binding affinity (Kᵢ) of 1.1 nM. nih.gov

In another study, rigidized indolyl pyrrolidine derivatives were designed and tested for their affinity at the 5-HT₆ receptor. researchgate.net The synthesized compounds consistently showed moderate affinities in in vitro binding assays, highlighting the utility of the pyrrolidine core in targeting serotonin (B10506) receptors. researchgate.net

Enzyme Inhibition or Activation Mechanism Studies (In Vitro)

Derivatives incorporating the pyrrolidine ring are prominent as enzyme inhibitors, particularly in the domain of proteases and kinases. The 2,6-difluorophenyl group can form specific interactions within the enzyme's active site, contributing to potency and selectivity.

Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold, often functionalized with substituted phenyl and pyrrolidine groups, has been extensively explored for kinase inhibition. These compounds frequently act as Type II inhibitors, binding to the DFG-out (inactive) conformation of the kinase. This mechanism involves occupying the allosteric pocket created by the conformational change, often leading to higher selectivity compared to ATP-competitive Type I inhibitors.

For example, a series of pyrrolo[2,3-d]pyrimidine derivatives was investigated as inhibitors of RET (Rearranged during Transfection) kinase. nih.gov One lead compound, 59 , demonstrated potent inhibition of wild-type RET and the V804M mutant, which confers resistance to some kinase inhibitors. nih.gov Enzyme kinetics studies confirmed that compound 59 is a non-competitive inhibitor with respect to ATP, consistent with a Type II binding mode. nih.gov

In a separate study, pyrrolo[2,3-d]pyrimidine derivatives were developed as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4) for acute myeloid leukemia (AML). nih.gov The lead compound, HB-29 , showed remarkable potency against FLT3 (IC₅₀ = 1.95 nM) and IRAK4 (IC₅₀ = 53.72 nM). nih.gov Mechanistic studies revealed that it inhibited both the FLT3 and IRAK4 pathways in a dose-dependent manner. nih.gov

Protease Inhibition: Pyrrolidine derivatives have also been identified as inhibitors of plasmepsins, a class of aspartic proteases found in the malaria parasite Plasmodium falciparum. nih.gov A series of these compounds, originally designed as HIV-1 protease inhibitors, yielded nanomolar inhibitors of Plasmepsin II and IV. nih.gov Molecular modeling was used to understand the binding modes, suggesting that the pyrrolidine core effectively presents substituents to interact with key residues in the active site. nih.gov

Receptor Agonism/Antagonism Mechanisms (In Vitro Cellular Assays)

Beyond simple binding, it is crucial to understand whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is typically assessed in cell-based functional assays that measure downstream signaling events.

For the KOR, functional agonism of the pyrrolidinyl-hexahydro-pyranopiperazine series was evaluated. nih.gov The compounds were profiled for their ability to stimulate G-protein activation and recruit β-arrestin. Interestingly, select analogues demonstrated G-protein signaling bias, meaning they preferentially activate the G-protein pathway over the β-arrestin pathway. bohrium.comnih.gov This is a highly sought-after property, as β-arrestin recruitment is often associated with adverse effects of KOR agonists. nih.gov The enantiomers of one compound, 6a and 6b , showed similar profiles in both binding and functional agonism. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement

SAR studies are essential for optimizing lead compounds into clinical candidates. They involve systematically modifying the chemical structure to understand which parts of the molecule are critical for biological activity.

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For pyrrolidine-based compounds, several key pharmacophoric elements have been identified.

For Monoamine Transporter Inhibitors: A pharmacophore model for 3,4-disubstituted pyrrolidines identified an aromatic ring and a protonated amine as crucial for binding. nih.gov

For Kappa Opioid Receptor Agonists: In the pyrrolidinyl-hexahydro-pyranopiperazine series, the essential interactions include a salt bridge between the protonated pyrrolidine nitrogen and an aspartate residue (Asp138) in the receptor, and the placement of the dichlorophenyl group into a hydrophobic pocket between transmembrane helices 2 and 3. nih.gov

For A₃ Adenosine Receptor Antagonists: A ligand-based pharmacophore was developed for pyrazolo-triazolo-pyrimidines, highlighting the importance of steric effects at specific positions for optimal receptor interaction. nih.gov

The nature and position of substituents on the core scaffold dramatically affect binding affinity and selectivity.

In the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib, SAR studies on a pyrrolidine pentamine scaffold showed that substitutions at the R1 position were critical. nih.gov Replacing an S-phenyl moiety with other aromatic or substituted rings led to a reduction in inhibitory activity, demonstrating the importance of this specific group for binding. nih.gov

For RET kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine core, substitutions at the C-2 position extending into the solvent front were explored. nih.gov It was found that introducing moderately polar groups at this position significantly enhanced enzyme inhibition, whereas a very hydrophobic group like 4-tert-butylphenyl resulted in a loss of activity. nih.gov

The three-dimensional shape (conformation) of a molecule is critical for its ability to fit into a binding site. The inclusion of fluorine atoms, particularly the 2,6-difluoro pattern on a phenyl ring, has profound stereoelectronic effects that can lock the molecule into a preferred conformation.

Fluorine atoms are highly electronegative and can engage in favorable electrostatic interactions and hydrogen bonds. The C-F bond can also act as a weak hydrogen bond acceptor. In cyclic systems like pyrrolidine, fluorine substitution influences the ring's pucker. Computational and NMR studies on fluorinated piperidines and pyrrolidines have shown that the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net For instance, in 3-fluoropiperidine (B1141850) derivatives, a strong preference for the axial orientation of the fluorine atom is often observed. d-nb.info

Molecular dynamics simulations have been employed to understand the binding of pyrrolidine derivatives to flexible enzymes like plasmepsin II. nih.gov These studies revealed that the enzyme's flap region needed to open sufficiently to accommodate certain inhibitors, leading to a binding mode hypothesis that could not have been generated from static crystal structures alone. nih.govnih.gov For KOR agonists, docking studies showed that the dichlorophenyl moiety occupies a specific hydrophobic subpocket, an interaction analogous to that of the known KOR agonist U50,488. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry. mdpi.commdpi.com Current strategies often involve the use of pre-existing chiral building blocks like proline and 4-hydroxyproline (B1632879) or the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.comresearchgate.net However, the pursuit of greater efficiency, atom economy, and access to diverse structural analogues necessitates the exploration of new synthetic routes.

Future research should focus on:

Catalytic Asymmetric Methods: Developing novel catalytic systems, potentially utilizing transition metals or organocatalysts, for the enantioselective synthesis of 3-(2,6-difluorophenyl)pyrrolidine and its derivatives. nih.gov This would provide access to specific stereoisomers, which is crucial as biological activity is often stereospecific. nih.gov

Flow Chemistry: Implementing continuous flow technologies for the synthesis. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Late-Stage Fluorination: Investigating late-stage fluorination techniques to introduce the difluorophenyl moiety onto a pre-formed pyrrolidine (B122466) scaffold. This approach could provide rapid access to a library of analogues for structure-activity relationship (SAR) studies. cas.cn

Discovery of Unforeseen Biological Interactions

The biological profile of this compound is not yet fully elucidated. While its structural motifs are present in compounds targeting a range of biological entities, from protein kinases to viral proteins, dedicated studies on this specific compound are limited. researchgate.netnih.govacs.org

Key areas for future investigation include:

Broad Biological Screening: Subjecting this compound to high-throughput screening against a wide array of biological targets, including enzymes, receptors, and ion channels. This could uncover unexpected therapeutic applications. nih.gov

Phenotypic Screening: Utilizing cell-based phenotypic screening assays to identify the compound's effects on cellular processes and disease models without a preconceived target. This approach has the potential to reveal novel mechanisms of action.

"Omics" Technologies: Employing genomics, proteomics, and metabolomics to understand the global cellular response to treatment with this compound, providing insights into its potential targets and pathways.

Development of Advanced Analytical Techniques for Detection and Characterization

Robust analytical methods are essential for the quality control of synthesis, pharmacokinetic studies, and metabolite identification.

Future research in this area should aim to:

Chiral Separation Methods: Developing and optimizing chiral chromatography methods (e.g., HPLC, SFC) to resolve and quantify the enantiomers of this compound.

Mass Spectrometry-Based Assays: Creating highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods for the detection and quantification of the compound and its metabolites in complex biological matrices.

Spectroscopic Characterization: Utilizing advanced spectroscopic techniques, such as 2D-NMR and X-ray crystallography, to unambiguously determine the structure and stereochemistry of synthetic intermediates and the final compound.

Exploration of Sustainable Synthesis Practices

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. youtube.comrsc.org

Future efforts in the synthesis of this compound should incorporate:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. researchgate.net

Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis, moving away from petroleum-based feedstocks.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-(2,6-difluorophenyl)pyrrolidine with high purity?

- Methodological Answer : High-yield synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated chalcone derivatives can be synthesized via Claisen-Schmidt condensation, achieving ~90% yield under controlled conditions (slow evaporation for crystallization). Structural purity is validated via gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR), and X-ray diffraction . For pyrrolidine derivatives, substitution reactions with fluorinated aryl halides using palladium catalysts or base-mediated protocols (e.g., K₂CO₃ in DMF) are common . Purity assessment should include HPLC (>95%) and thermal gravimetric analysis (TGA) to detect impurities .

Q. How can the structural and electronic properties of this compound be rigorously characterized?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) in centrosymmetric space groups (e.g., P2₁/c) reveals intermolecular interactions (C–H···F, π-π stacking) and bond parameters .

- Spectroscopy : ¹⁹F NMR identifies electronic environments of fluorine atoms, while UV-Vis absorption spectroscopy detects conjugation effects. Raman microspectroscopy complements infrared (IR) for vibrational mode assignments .

- Thermal Analysis : Differential scanning calorimetry (DSC) and TGA determine melting points and thermal stability .

Q. What analytical techniques are critical for assessing the purity of this compound derivatives?

- Methodological Answer :

- Chromatography : HPLC or GC-MS quantifies organic impurities; retention time matching against standards ensures specificity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., exact mass ±0.001 Da) .

- Elemental Analysis : Combustion analysis validates C, H, N, and F content (±0.3% deviation) .

Advanced Research Questions

Q. How do computational methods aid in predicting the nonlinear optical (NLO) properties of fluorinated pyrrolidine derivatives?

- Methodological Answer : Density functional theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and third-order susceptibility (χ⁽³⁾). For example, χ⁽³⁾ values of 369.294 × 10⁻²² m²/V² for fluorinated chalcones suggest potential NLO applications. Frontier molecular orbital (FMO) analysis identifies electron-rich regions (e.g., carbonyl groups) for electrophilic attack, guiding material design .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for fluorinated pyrrolidines?

- Methodological Answer : Discrepancies between SCXRD bond lengths and DFT-optimized geometries often arise from crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 15% contribution from C–H···F contacts) to reconcile experimental and theoretical data. For NMR shifts, gauge-including atomic orbital (GIAO) calculations under solvent models (e.g., PCM) improve accuracy .

Q. How can enantiomeric purity of chiral this compound derivatives be achieved and validated?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., (R)-pyrrolidine auxiliaries) or enzymatic resolution ensures enantiomeric excess (>99%). Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) separates enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography with Flack parameters confirms absolute configuration .

Q. What role do fluorine substituents play in modulating the reactivity and stability of pyrrolidine-based compounds?

- Methodological Answer : Fluorine’s electronegativity increases ring strain and alters nucleophilic reactivity. For example, 2,6-difluoro substitution on phenyl rings enhances thermal stability (TGA decomposition >250°C) and reduces electron density at the pyrrolidine nitrogen, affecting protonation states in biological assays. ¹⁹F NMR chemical shifts (δ ~-110 ppm) track electronic perturbations .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

- Methodological Answer :

- Bioisosteric Replacement : Substitute fluorine with other halogens (Cl, Br) to assess binding affinity changes.

- Protease Inhibition Assays : Use fluorinated pyrrolidines as transition-state analogs in enzymatic studies (e.g., serine proteases).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (RMSD <2 Å) to optimize substituent positions for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.